Acetamide-15N

Stable Isotope Labeling Mass Spectrometry NMR Spectroscopy

Procure Acetamide-15N for unambiguous nitrogen-centric research. This 15N-labeled analog provides a distinct M+1 mass shift for MS and a unique 15N NMR handle (>100 ppm shift) for probing amide hydrogen bonding and tautomerism. Essential for metabolic flux analysis and as a high-purity SIL-IS. Avoids data loss associated with unlabeled or 13C-only analogs.

Molecular Formula C2H5NO
Molecular Weight 60.06 g/mol
CAS No. 1449-72-5
Cat. No. B075508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide-15N
CAS1449-72-5
Molecular FormulaC2H5NO
Molecular Weight60.06 g/mol
Structural Identifiers
SMILESCC(=O)N
InChIInChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i3+1
InChIKeyDLFVBJFMPXGRIB-LBPDFUHNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide-15N (CAS 1449-72-5): Analytical Baseline for Stable Isotope Procurement in NMR and Metabolic Tracing


Acetamide-15N (Ethan(15N)amide, CAS 1449-72-5) is a stable isotope-labeled analog of the simplest primary amide, acetamide (unlabeled CAS 60-35-5), wherein the natural abundance nitrogen-14 atom is replaced by the non-radioactive isotope nitrogen-15 at the amide position . This substitution confers a unique mass shift (M+1) and distinct nuclear magnetic resonance properties, positioning it as a fundamental tracer molecule in metabolic flux analysis and a high-resolution probe in structural biology NMR studies [1]. As a simple, small-molecule amide building block, it serves as a model system for understanding nitrogen biochemistry and as a labeled precursor for synthesizing more complex isotopically-enriched compounds of research significance [2].

Acetamide-15N Selection Rationale: Why Unlabeled Analogs and Alternative Isotopologues Are Inadequate Substitutes


Substituting Acetamide-15N with its unlabeled counterpart (14N-acetamide) or alternative isotopologues (e.g., 13C-labeled) results in a critical loss of analytical specificity and experimental feasibility, directly undermining key research objectives. Unlabeled acetamide fails to provide the necessary isotopic signature for mass spectrometry (MS) or nuclear magnetic resonance (NMR)-based metabolic tracing, rendering it indistinguishable from endogenous pools [1]. While alternative 13C-labeled acetamide may offer a mass shift for MS, it lacks the diagnostic 15N NMR handle essential for directly probing amide nitrogen biochemistry and resolving subtle structural features like tautomerism or hydrogen bonding at the nitrogen center [2]. This specificity dictates that generic substitution leads to either uninterpretable data or the complete failure of nitrogen-centric experiments, necessitating the procurement of this precise isotopologue for targeted analytical workflows .

Quantitative Differentiation of Acetamide-15N: Head-to-Head Evidence vs. Unlabeled and Alternative Analogs


Isotopic Purity Specification: Quantified 98 atom % 15N Enrichment vs. Natural Abundance Baseline

Acetamide-15N is supplied with a verified isotopic purity of 98 atom % 15N, compared to the natural abundance of 15N, which is only 0.37 atom % [1]. This represents a >260-fold enrichment over the baseline isotopic composition of unlabeled acetamide, enabling a high signal-to-noise ratio in detection and quantification. The procurement specification includes a chemical assay of 99% (CP) for the bulk material, ensuring minimal interference from non-isotopic impurities .

Stable Isotope Labeling Mass Spectrometry NMR Spectroscopy

NMR Resolution Enhancement: Quantified >100 ppm Chemical Shift Differentiation for Structural Tautomerism vs. 14N NMR Limitations

15N NMR spectroscopy of Acetamide-15N provides unambiguous differentiation between amide and iso-amide structures, exhibiting a >100 ppm difference in nitrogen nuclear magnetic shielding, a resolution unattainable with natural abundance 14N NMR due to its inherent broad peaks and low sensitivity [1]. The study explicitly demonstrates that 15N NMR is significantly more effective than 13C NMR for distinguishing these nitrogen-containing structural isomers [1]. This capability allows for direct probing of the nitrogen atom's electronic environment, which is essential for studies of tautomeric equilibria and hydrogen bonding [2].

Structural Biology NMR Spectroscopy Tautomerism Analysis

In Vivo Metabolic Kinetics: Quantified Half-Lives for Tracer Clearance (t1/2 = 19h) and Compartmental Turnover (t1/2 = 4h)

In a comparative in vivo study in sheep, Acetamide-15N enabled precise quantification of nitrogen metabolism through multiple compartments, providing distinct kinetic parameters unattainable without a specific nitrogen label. The half-life of 15N retention in the ruminal fluid was found to be 4 hours, while the half-life for urinary excretion of 15N was measured at 19 hours [1]. Furthermore, a mass balance was achieved, showing that an average of 43.1% of the administered 15N dose was excreted in urine within 7 days, with an additional 15% excreted in feces [1]. This detailed compartmental tracking and quantification of nitrogen flow is impossible with unlabeled acetamide, which would be lost in the background of endogenous nitrogen pools.

Pharmacokinetics Metabolic Tracing Animal Physiology

Synthesis Yield: Validated 85% Yield for [15N]Acetamide Synthesis Using a Specific Method

A published method for synthesizing [15N]-labeled acetamide from 15NH4OH and 2,2,2-trifluoroethyl acetate reports a specific yield of 85% [1]. This quantitative yield provides a benchmark for evaluating synthetic routes and optimizing the preparation of this valuable labeled precursor. While yields for synthesizing unlabeled acetamide via other methods (e.g., direct reaction of acetic acid and ammonia) can be near-quantitative, they do not incorporate the costly 15N isotope. The 85% yield on the labeled synthesis is a critical metric for isotopic atom economy, a primary driver of cost in labeled compound synthesis.

Chemical Synthesis Isotope Incorporation Process Optimization

Validated Application Scenarios for Acetamide-15N in R&D and Procurement Planning


High-Resolution NMR for Elucidating Amide Nitrogen Biochemistry

Procure Acetamide-15N for advanced NMR studies requiring direct observation of the nitrogen nucleus. Its 98 atom % 15N enrichment provides the high signal-to-noise ratio necessary for experiments probing hydrogen bonding, tautomeric equilibria, and cation interactions of the amide group [1]. The >100 ppm chemical shift difference between amide and iso-amide forms, as revealed by 15N NMR [2], allows for unambiguous structural assignment that is not possible with 14N NMR or even 13C NMR of unlabeled analogs. This is essential for studies in structural biology and physical organic chemistry where the nitrogen atom's electronic environment is a key variable.

Quantitative In Vivo Nitrogen Metabolism and Flux Analysis in Animal Models

Deploy Acetamide-15N as a tracer in pharmacokinetic (PK) and metabolic studies to quantify nitrogen flux through specific metabolic compartments. As validated in sheep models, the compound enables the measurement of distinct kinetic parameters, such as a 4-hour rumen retention half-life and a 19-hour urinary excretion half-life [3]. These metrics, unattainable with unlabeled material, are crucial for constructing accurate physiological models of nitrogen utilization, toxicity, and turnover. This application is directly relevant to research in veterinary medicine, animal science, and environmental toxicology.

Synthesis of Isotopically Labeled Complex Molecules

Utilize Acetamide-15N as a cost-effective, high-purity starting material for the custom synthesis of more complex 15N-labeled compounds, such as pharmaceuticals, pesticides, or specific metabolites. Its documented synthesis yield of 85% using 2,2,2-trifluoroethyl acetate [4] provides a baseline for planning synthetic routes and scaling up reactions. The compound's well-defined properties (e.g., mp 78-80 °C, bp 221 °C ) facilitate its use in a wide range of standard organic reactions for building larger molecular architectures with a specific isotopic signature at the nitrogen position.

Cross-Validation and Internal Standard in Mass Spectrometry Assays

Employ Acetamide-15N as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of acetamide or related small amides in complex biological or environmental matrices via LC-MS or GC-MS. The M+1 mass shift provides clear separation from the unlabeled analyte, while its 99% (CP) chemical purity minimizes interference. This is a critical application for bioanalytical and environmental chemists developing and validating robust quantitative methods, ensuring the precision and accuracy required for regulatory compliance or publication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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